(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine
Description
Properties
Molecular Formula |
C6H12N2 |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(3-methyl-1-bicyclo[1.1.1]pentanyl)hydrazine |
InChI |
InChI=1S/C6H12N2/c1-5-2-6(3-5,4-5)8-7/h8H,2-4,7H2,1H3 |
InChI Key |
SJKTWPBCEQDNCF-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C2)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Route to 3-Methyl Bicyclo[1.1.1]pentane-1-carboxylic Acid (Key Intermediate)
A critical intermediate for preparing (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine is 3-methyl bicyclo[1.1.1]pentane-1-carboxylic acid. A robust and industrially scalable synthetic method has been reported, involving the following steps:
| Step | Reaction Description | Reagents/Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Reduction of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid methyl ester to hydroxymethyl derivative | Borane in THF, 0 °C to room temp, 12 h | 83.5% yield, 98% purity |
| 2 | Bromination of hydroxymethyl intermediate | Brominating reagent, triphenylphosphine, imidazole in dichloromethane, room temp | Classical Appel-type reaction |
| 3 | Hydrolysis of bromomethyl methyl ester to bromomethyl acid | Lithium hydroxide or sodium hydroxide in THF/water or MeOH/water, room temp, 8-15 h | Efficient conversion |
| 4 | Dehalogenation to 3-methyl bicyclo[1.1.1]pentane-1-carboxylic acid | Catalytic hydrogenation with Pd/C and base (triethylamine, NaHCO3, or NaOH) in ethyl acetate, MeOH, EtOH or THF, room temp, hydrogen atmosphere, 8-15 h | 39% overall yield for four steps, 97.5% purity |
This route is advantageous due to mild conditions, industrially available reagents, environmental compatibility, and suitability for scale-up.
Introduction of the Hydrazine Functional Group
The hydrazine moiety on the bicyclo[1.1.1]pentane core is introduced via hydrazine derivatives or hydrazine equivalents reacting with functionalized BCP intermediates. A notable method involves the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of a manganese catalyst to form a protected bicyclo[1.1.1]pentyl hydrazine derivative, which upon deprotection yields the free bicyclo[1.1.1]pentylhydrazine.
This approach can be adapted to introduce the methyl substituent at the 3-position prior to hydrazine installation, or by functionalizing the hydrazine derivative post-BCP core formation.
Summary Table of Preparation Methods
Research Findings and Analysis
- The photochemical flow synthesis of the BCP core enables rapid and large-scale production, which is essential for industrial applications.
- The four-step synthetic route to 3-methyl bicyclo[1.1.1]pentane-1-carboxylic acid is notable for its mild reaction conditions, classical reaction types, and industrial feasibility, making it a preferred intermediate for further functionalization including hydrazine installation.
- The hydrazine functional group can be introduced via catalytic radical addition methods that provide protected hydrazine derivatives, which can be deprotected to yield the free hydrazine. This method improves scalability, safety, and cost compared to older routes.
- The unique three-dimensional bicyclo[1.1.1]pentane framework combined with the hydrazine group offers distinct steric and electronic properties, making this compound a valuable compound in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Medicinal Chemistry
Bicyclo[1.1.1]pentane derivatives, including (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine, have been established as bioisosteres for traditional aromatic rings, particularly para-substituted phenyl rings. This property enhances their utility in drug design due to improved pharmacokinetic profiles, such as increased solubility and metabolic stability .
Case Studies in Drug Development
- Local Anesthetics : Research has demonstrated the incorporation of bicyclo[1.1.1]pentane scaffolds into FDA-approved local anesthetics like Benzocaine, leading to analogs with enhanced efficacy and reduced toxicity profiles .
- Anticancer Agents : Several studies have explored the use of bicyclo[1.1.1]pentane derivatives in the development of anticancer drugs, where they exhibit promising activity against various cancer cell lines due to their unique three-dimensional structure that facilitates better interaction with biological targets .
Synthesis Techniques
The synthesis of this compound has been optimized through various methods, enabling scalable production suitable for pharmaceutical applications.
Recent Advances
- Photochemical Reactions : A significant advancement involves the use of light-enabled reactions between alkyl iodides and propellane to produce bicyclo[1.1.1]pentane derivatives efficiently on a gram to kilogram scale . This method minimizes the need for hazardous reagents and offers a more environmentally friendly approach.
- Multicomponent Reactions : A recent study reported a three-component reaction involving N-benzyl ketimines, propellane, and pinacol boronates that yields benzylamine bicyclo[1.1.1]pentane derivatives with high functionalization potential, making them suitable for further modifications in drug design .
Benefits in Drug Discovery
The structural characteristics of this compound provide several advantages:
- Reduced Toxicity : Compounds with bicyclic structures exhibit lower toxicity compared to their aromatic counterparts due to reduced promiscuity in biological assays, making them safer candidates for drug development .
- Enhanced Binding Affinity : The unique geometry of bicyclo[1.1.1]pentanes allows for improved binding interactions with target proteins, potentially leading to more effective therapeutics .
Data Tables
Here are some summarized findings from recent research on this compound applications:
| Application Area | Compound Type | Key Findings |
|---|---|---|
| Local Anesthetics | Analog of Benzocaine | Improved efficacy and safety profile |
| Anticancer Agents | Bicyclo[1.1.1]pentane derivatives | Promising activity against cancer cell lines |
| Drug Discovery | Bioisosteres | Enhanced solubility and metabolic stability |
Mechanism of Action
The mechanism of action of (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane core provides a rigid framework that can interact with enzymes, receptors, or other biological molecules, potentially altering their function. The hydrazine group can form hydrogen bonds or participate in redox reactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The methyl group in (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine enhances lipophilicity compared to the fluoro analog, which may improve blood-brain barrier penetration but reduce metabolic stability .
- Synthetic Efficiency : The hydrohydrazination route for the methyl derivative is more scalable than methods for fluorinated analogs, which require specialized precursors .
- Salt Forms : The dihydrochloride salt of the methyl derivative (purity >95%) is more stable than the free base, similar to fluoro and piperazine-based analogs (e.g., 3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride) .
Physicochemical and Functional Comparisons
Key Observations :
- Bioisosteric Versatility : The methyl-bicyclo[1.1.1]pentane core mimics aromatic rings in drug design, offering rigidity and reduced metabolic liability compared to flexible piperazine derivatives .
- Salt-Dependent Solubility : Dihydrochloride salts (common in bicyclo and piperazine compounds) enhance aqueous solubility critical for in vivo studies .
Commercial and Research Viability
- Cost : The methyl derivative’s scalable synthesis makes it cost-effective (~$2,348/100 mg for fluoro analog vs. lower cost for methyl due to bulk production) .
- Research Use : Bicyclo[1.1.1]pentane hydrazines are emerging in fragment-based drug discovery, whereas piperazine derivatives (e.g., 1-(3-Methylcyclohexyl)-4-(propylsulfonyl)piperazine) are established in antipsychotic and antiemetic drug development .
Biological Activity
(3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Structural Characteristics
The compound features a bicyclo[1.1.1]pentane structure, which is known for its strain and unique reactivity profiles. This structural motif has been utilized in various drug discovery efforts, particularly due to its ability to mimic more complex molecular architectures while enhancing pharmacokinetic properties.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
- 5-Lipoxygenase Inhibition : The compound has shown significant inhibitory effects on 5-lipoxygenase (5-LO), an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. The reported IC50 value indicates a potent inhibitory action, suggesting potential applications in treating inflammatory diseases .
- Anticancer Properties : Research indicates that derivatives of bicyclo[1.1.1]pentane structures can enhance the bioavailability and efficacy of anticancer agents. The modification of existing drugs with this scaffold has led to improved metabolic stability and oral absorption .
- Neuroprotective Effects : Some studies have suggested that compounds with similar bicyclic structures may exhibit neuroprotective effects, making them candidates for further investigation in neurodegenerative disease models .
Case Study 1: Structure-Activity Relationship (SAR)
A study focused on modifying γ-secretase inhibitors by replacing traditional phenyl rings with bicyclo[1.1.1]pentane motifs resulted in compounds with enhanced permeability and solubility. This modification led to a four-fold increase in maximum concentration (Cmax) and area under the curve (AUC) values in mouse models .
Case Study 2: Synthesis and Biological Evaluation
In another research effort, the synthesis of this compound was optimized to yield high amounts suitable for biological testing. The synthesized compounds were evaluated for their anti-inflammatory effects, confirming their role as effective 5-LO inhibitors .
Data Tables
The following table summarizes key biological activities and findings related to this compound:
Q & A
Basic: What scalable synthesis methods are available for (3-Methyl-1-bicyclo[1.1.1]pentanyl)hydrazine?
Methodological Answer:
The synthesis typically involves hydrohydrazination of [1.1.1]propellane. A scalable route ( ) proceeds as follows:
React [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)₃ to form a hydrazine precursor.
Deprotection of the tert-butoxycarbonyl (Boc) groups under acidic conditions yields the free hydrazine.
Purification via recrystallization or chromatography ensures high purity (>97%).
Key Advantages:
- Improved scalability and safety compared to earlier methods.
- Yields up to 85% for intermediate steps, with reduced cost due to milder reagents .
Advanced: How does the bicyclo[1.1.1]pentane scaffold influence catalytic activity in ring-opening metathesis?
Methodological Answer:
The bicyclo[1.1.1]pentane core imposes steric and electronic effects critical for catalysis. Computational studies ( ) reveal:
- Steric Effects: The rigid bicyclic structure reduces strain in transition states, lowering activation barriers for cycloreversion steps.
- Electronic Effects: Electron-donating methyl groups at the 3-position stabilize partial charges during hydrazine-mediated bond reorganization.
Experimental Validation:
- A [2.2.2]-bicyclic hydrazine derivative showed a 30% increase in reaction rate versus [2.2.1] analogs due to a 15 kJ/mol reduction in activation energy .
Basic: What spectroscopic and analytical techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 1.2–1.8 ppm (bicyclo methyl groups) and δ 3.5–4.0 ppm (hydrazine NH).
- ¹³C NMR: Bicyclo carbons appear at 25–35 ppm, with hydrazine carbons near 160 ppm.
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 139.1234 (C₆H₁₂N₂).
- X-ray Crystallography: Resolves steric constraints of the bicyclo scaffold (e.g., bond angles ~94° between bridgehead carbons) .
Advanced: How can computational methods predict the reactivity of bicyclic hydrazines in catalytic cycles?
Methodological Answer:
Density functional theory (DFT) studies ( ) are essential:
Modeling Reaction Pathways: Map energy profiles for cycloaddition (exothermic, ΔG = −45 kJ/mol) and cycloreversion (rate-determining, ΔG‡ = 85 kJ/mol).
Substituent Effects: Methyl groups at the 3-position stabilize transition states via hyperconjugation, reducing ΔG‡ by 10–15 kJ/mol.
Solvent Modeling: Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates, accelerating cycloreversion by 20% .
Validation: Experimental rate constants aligned with DFT predictions (R² = 0.92) .
Advanced: What are the thermal stability and decomposition pathways of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Decomposition onset at 180°C, with mass loss corresponding to hydrazine liberation (Δm = 22%).
- Mechanistic Pathways:
- Protic Conditions: Acid-catalyzed hydrolysis yields bicyclo[1.1.1]pentan-3-ol and nitrogen gas.
- Oxidative Decomposition: Reacts with permanganate () via a two-electron transfer, monitored at λ = 526 nm (ε = 2279 L·mol⁻¹·cm⁻¹).
Safety Note: Anhydrous derivatives (e.g., hydrochloride salts) exhibit reduced shock sensitivity compared to free hydrazine ( ) .
Advanced: Can this compound serve as a precursor for hydrogen storage via catalytic decomposition?
Methodological Answer:
While not directly studied, analogies to hydrazine derivatives ( ) suggest:
- Catalytic Decomposition: Noble metal catalysts (e.g., Ir/Al₂O₃) could cleave N–N bonds to release H₂ and NH₃.
- Challenges:
- Bicyclo scaffold may hinder adsorption on catalyst surfaces.
- Side reactions (e.g., polymerization) require optimized conditions (T = 80–120°C, pH 7–9).
Theoretical Yield: Up to 4 mol H₂ per mole of hydrazine, with selectivity >90% achievable via doping catalysts with CeO₂ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
